molecular formula C8H10N2O2 B2698134 5-(Dimethylamino)picolinic acid CAS No. 30766-15-5

5-(Dimethylamino)picolinic acid

Cat. No.: B2698134
CAS No.: 30766-15-5
M. Wt: 166.18
InChI Key: RVSSIWMPYJUUFJ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)picolinic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinic acid, where a dimethylamino group is attached to the fifth position of the pyridine ring

Preparation Methods

The synthesis of 5-(Dimethylamino)picolinic acid typically involves the reaction of picolinic acid with dimethylamine under specific conditions. One common method includes the use of sodium hydroxide as a base, with the reaction carried out at elevated temperatures (around 130°C) for an extended period (48 hours) to ensure complete conversion . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

5-(Dimethylamino)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Dimethylamino)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. It can bind to specific sites on these targets, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its effects.

Comparison with Similar Compounds

5-(Dimethylamino)picolinic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(dimethylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)6-3-4-7(8(11)12)9-5-6/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSIWMPYJUUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30766-15-5
Record name 5-(dimethylamino)pyridine-2-carboxylic acid
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